4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
4-Chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a chloro group at the 4-position, a trifluoromethyl group at the 3-position, and a 2-methoxyethylamine substituent on the sulfonamide nitrogen. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical for biological activity.
Properties
IUPAC Name |
4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO3S/c1-18-5-4-15-19(16,17)7-2-3-9(11)8(6-7)10(12,13)14/h2-3,6,15H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOKGWVZFBLQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of the corresponding benzene derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new drugs. Its structural features may contribute to the design of compounds with specific biological activities.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and applications:
Key Structural and Functional Insights
Substituent Effects on Activity
- Chloro and Trifluoromethyl Groups : The 4-chloro and 3-trifluoromethyl groups are conserved across analogs (e.g., ). These substituents enhance electron-withdrawing effects, improving binding to hydrophobic pockets in biological targets.
- Sulfonamide Linker : The sulfonamide group facilitates hydrogen bonding with protein residues, critical for inhibitory activity in VEGFR and chemokine receptor targets .
- N-Substituents: The 2-methoxyethyl group in the target compound may improve solubility compared to bulkier aryl substituents (e.g., phenoxy or indole groups in ).
Biological Activity
4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in cancer treatment and other diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C₉H₁₃ClF₃N₂O₂S
- Molecular Weight : 273.73 g/mol
- CAS Number : 1017458-45-5
The presence of the chloro and trifluoromethyl groups is significant as these substituents can influence the compound's reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of similar compounds, particularly those targeting c-KIT kinase, which is often mutated in various cancers. For instance, a related compound has shown potent activity against wild-type c-KIT and several drug-resistant mutants, indicating that structural modifications can enhance biological efficacy against cancer cells . The mechanism of action typically involves inhibition of cell proliferation and induction of apoptosis in tumor cells.
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases, leading to reduced signaling pathways that promote tumor growth .
- DNA Interaction : Some studies suggest that sulfonamide derivatives can interact with DNA, potentially leading to cytotoxic effects in rapidly dividing cells .
Case Studies
- c-KIT Inhibition :
- Cell Line Studies :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor Activity | Inhibition of c-KIT kinase | |
| Cytotoxic Effects | Induction of apoptosis in cancer cells | |
| DNA Interaction | Potential binding leading to cytotoxicity |
Table 2: Comparison with Related Compounds
| Compound Name | c-KIT Potency (nM) | Comments |
|---|---|---|
| This compound | TBD | Investigational status |
| CHMFL-KIT-64 | <10 | Effective against resistant mutants |
| Other Sulfonamide Derivatives | Varies | General cytotoxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
